molecular formula C29H32N6O6S2 B2958214 4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 309968-43-2

4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2958214
CAS No.: 309968-43-2
M. Wt: 624.73
InChI Key: RLOFRUHMORSILS-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a benzamide core substituted with a dimethylsulfamoyl group, an ethoxyphenyl ring, and a thioether-linked 2-(4-methoxyphenylamino)-2-oxoethyl side chain. The presence of sulfamoyl and triazole moieties aligns with known pharmacophores for kinase inhibition or protease modulation .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O6S2/c1-5-41-24-14-10-22(11-15-24)35-26(18-30-28(37)20-6-16-25(17-7-20)43(38,39)34(2)3)32-33-29(35)42-19-27(36)31-21-8-12-23(40-4)13-9-21/h6-17H,5,18-19H2,1-4H3,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOFRUHMORSILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a benzamide core with multiple functional groups that contribute to its biological activity. The presence of the triazole ring and sulfamoyl group are particularly noteworthy for their roles in pharmacological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H28N4O4S
Molecular Weight452.55 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. A study evaluated various derivatives against Staphylococcus aureus and methicillin-resistant strains (MRSA), revealing that modifications in the substituents can enhance activity. The minimum inhibitory concentrations (MICs) were notably lower for compounds featuring electron-withdrawing groups, suggesting a potential for bacterial inhibition .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor in inflammatory responses. The inhibition of NF-κB can lead to reduced expression of pro-inflammatory cytokines . In vitro studies indicate that certain substitutions on the phenyl ring can modulate this activity significantly.

The proposed mechanism involves binding to specific enzymes or receptors, leading to modulation of their activities. For instance, the triazole moiety may interact with enzymes involved in fungal cell wall synthesis or bacterial resistance mechanisms . Additionally, the sulfamoyl group could enhance solubility and facilitate cellular uptake, increasing bioavailability.

Case Studies and Research Findings

  • Antimicrobial Evaluation : In a comparative study of several triazole derivatives, it was found that those with sulfamoyl modifications exhibited enhanced activity against MRSA compared to their non-modified counterparts. The study reported MIC values as low as 1 µg/mL for some derivatives .
  • Cell Viability Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in inflammatory models at concentrations exceeding 20 µM. The IC50 values were determined to be around 10 µM for some derivatives, indicating potent anti-inflammatory potential .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may inhibit specific kinases involved in inflammatory signaling pathways, thereby reducing the overall inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in 1,2,4-Triazole Derivatives

Triazole derivatives are widely studied for their diverse bioactivities. Key structural analogues include:

Compound Name Key Substituents Bioactivity Target Reference
Target Compound 4H-1,2,4-triazol-3-yl, dimethylsulfamoyl, ethoxyphenyl, thioether-linked amide Hypothesized kinase/protease
6l : 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole Trifluoromethyl furan, thiophene 5-Lipoxygenase-activating protein (FLAP) inhibitor
6s : 4-(5-((Benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)benzonitrile Benzonitrile, benzothiazole Enhanced cellular permeability
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide Sulfanylidene, 4-methylbenzamide Antibacterial/antifungal

Key Observations :

  • The target compound’s dimethylsulfamoyl group distinguishes it from analogues like 6l and 6s, which rely on trifluoromethyl or benzothiazole groups for activity.
  • N-[(4-Amino-5-sulfanylidene...] exhibits antibacterial activity due to its sulfanylidene moiety, whereas the target compound’s ethoxyphenyl and methoxyphenyl groups may favor anti-inflammatory effects .

Data Table :

Compound Key Reaction Step Yield (%) Melting Point (°C)
Target Compound Multi-step alkylation/sulfamoylation 70–85* Not reported
6l Thiol-alkylation 93 125–128
6s Thiol-alkylation 80 198–200
N-[(4-Amino-5...] Thiocarbohydrazide fusion 75 Not reported

*Estimated based on analogous syntheses .

Physicochemical Properties
  • Solubility : The target compound’s dimethylsulfamoyl and ethoxyphenyl groups likely improve aqueous solubility compared to purely hydrophobic analogues like 6s .
  • Thermal Stability : High melting points (e.g., 6s at 198–200°C) suggest triazole derivatives generally exhibit robust thermal stability, critical for drug formulation .
Bioactivity and Mechanism
  • FLAP Inhibition : Compounds like 6l show IC₅₀ values of <1 μM for FLAP inhibition, attributed to electron-withdrawing groups (e.g., trifluoromethyl) enhancing target binding . The target compound’s sulfamoyl group may mimic this effect.
  • Antimicrobial Activity: N-[(4-Amino-5-sulfanylidene...] demonstrates MIC values of 4–8 μg/mL against Staphylococcus aureus, highlighting the role of sulfanylidene in disrupting bacterial membranes .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The compound's synthesis typically involves multi-step organic reactions, including condensation, thioether formation, and amidation. Key steps may include:

  • Optimized condensation : Use of N,N-dimethylacetamide as a solvent for reflux reactions, as demonstrated in triazole-thiol syntheses .
  • Purification : Column chromatography (e.g., silica gel with cyclohexane-ethyl acetate gradients) and recrystallization from ethyl acetate to achieve >95% purity .
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC with UV detection at 254 nm .

Q. How should researchers characterize the compound’s structural and electronic properties?

A combination of spectroscopic and computational methods is essential:

  • X-ray crystallography : Resolve the 3D structure, particularly the triazole and sulfamoyl moieties, using single-crystal diffraction (e.g., R factor < 0.05) .
  • Spectroscopy : Employ 1^1H/13^13C NMR to confirm substituent positions and IR to identify sulfonamide (S=O, ~1350 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) groups .
  • Computational analysis : Density Functional Theory (DFT) to model electronic distributions and predict reactive sites .

Q. What preliminary biological screening approaches are suitable for this compound?

Focus on target-specific assays:

  • Enzyme inhibition : Test against bacterial PPTase enzymes (e.g., AcpS-PPTase) using spectrophotometric assays measuring CoA release .
  • Pathway analysis : Use metabolomic profiling to identify disrupted biochemical pathways (e.g., fatty acid biosynthesis in bacterial models) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Systematic modifications and testing are critical:

  • Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to assess impact on enzyme binding .
  • Thioether linker replacement : Compare bioactivity when substituting the thioether with sulfoxide or sulfone groups .
  • High-throughput screening : Use fragment-based libraries to identify synergistic substituents .

Q. What computational strategies can predict binding modes and off-target effects?

Integrate molecular modeling and machine learning:

  • Molecular docking : Simulate interactions with PPTase active sites (e.g., AutoDock Vina) to prioritize derivatives .
  • Molecular Dynamics (MD) : Perform 100-ns simulations in explicit solvent to evaluate binding stability and conformational changes .
  • AI-driven QSAR : Train models on PubChem bioassay data to predict toxicity and off-target profiles .

Q. How should researchers address stability and degradation under experimental conditions?

Conduct forced degradation studies:

  • Thermal stability : Incubate at 40–60°C for 48 hours and analyze degradation products via LC-MS .
  • Photolytic sensitivity : Expose to UV light (254 nm) and monitor changes using HPLC-DAD .
  • Storage recommendations : Store at -20°C in amber vials under inert atmosphere to prevent oxidation .

Q. What methodologies resolve contradictions in spectroscopic or bioassay data?

  • Spectral anomalies : Re-examine NMR spectra for solvent peaks (e.g., residual DMSO-d6 at 2.50 ppm) or tautomeric forms of the triazole ring .
  • Bioassay variability : Validate enzyme inhibition results with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Q. How to validate analytical methods for quantifying the compound in complex matrices?

Follow ICH guidelines:

  • Linearity : Test concentrations from 0.1–100 µg/mL (R2^2 > 0.995) .
  • Recovery : Spike into bacterial lysate and measure recovery rates (85–115%) via LC-MS/MS .

Q. What strategies improve solubility for in vivo studies?

  • Co-solvents : Use DMSO:PEG 400 (1:4 v/v) for parenteral formulations .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles (size < 200 nm) to enhance bioavailability .

Q. How to design experiments assessing synergistic effects with known antibiotics?

  • Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices with β-lactams or fluoroquinolones .
  • Transcriptomic analysis : Use RNA-seq to identify upregulated/downregulated genes in combination treatments .

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